4-(furan-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
Properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzoxazepin-4-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(13-6-3-8-17-13)15-7-9-18-12-5-2-1-4-11(12)10-15/h1-6,8H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQAASKIQLTUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(furan-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Core Benzoxazepine Derivatives
- 2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 217-67-4): This hydrochloride salt shares the benzoxazepine core but lacks the furan-2-carbonyl group. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.66 g/mol.
- 7,9-Difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 1487257-92-0): Fluorination at positions 7 and 9 enhances metabolic stability and electron-withdrawing effects, which may improve bioavailability. The molecular formula is C₉H₉F₂NO, with a molar mass of 185.17 g/mol. Fluorine substituents are known to modulate pharmacokinetic properties, making this derivative distinct in drug design .
Acylated Benzoxazepines
- 3-Methyl-7-(morpholine-4-carbonyl)-4-(pyridine-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (S979-0468): This screening compound features dual carbonyl groups (morpholine and pyridine). Such modifications are critical for optimizing target engagement in kinase inhibition studies .
4-(Coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepine derivatives (e.g., Compound 4h) :
The coumarin substituent confers fluorescence properties, enabling tracking in cellular assays. This derivative’s extended conjugation system contrasts with the furan-2-carbonyl group, which is smaller and less planar .
Physicochemical and Pharmacological Properties
Key Observations :
- The furan-2-carbonyl group increases lipophilicity (LogP ~2.8) compared to the hydrochloride salt (LogP ~1.5), suggesting improved blood-brain barrier penetration for CNS targets.
- Fluorination improves aqueous solubility (1.2 mg/mL vs. 0.12 mg/mL for the target compound), a critical factor in oral bioavailability .
Biological Activity
4-(Furan-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves the condensation of furan derivatives with benzoxazepine precursors. The reaction conditions often include acid catalysis and may require specific solvents to facilitate the formation of the desired heterocyclic structure.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazepine compounds exhibit significant antimicrobial properties. For instance, compounds containing furan moieties have been shown to possess enhanced activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 4-(Furan-2-carbonyl)-... | Staphylococcus aureus | 12 |
| 4-(Furan-2-carbonyl)-... | Escherichia coli | 15 |
| 4-(Furan-2-carbonyl)-... | Candida albicans | 10 |
Cytotoxicity
Cytotoxic studies have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines. The compound's mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 8.5 |
| MCF-7 (Breast Cancer) | 6.2 |
| A549 (Lung Cancer) | 7.0 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In experimental models using carrageenan-induced paw edema in rats, it exhibited significant inhibition comparable to standard anti-inflammatory drugs.
Table 3: Anti-inflammatory Activity
| Treatment | Inhibition (%) |
|---|---|
| 4-(Furan-2-carbonyl)-... | 48 |
| Indomethacin | 50 |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Interference with Cellular Signaling : It potentially modulates signaling pathways associated with cell survival and apoptosis in cancer cells.
- Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which can contribute to its protective effects against oxidative stress in cells.
Case Studies
Several case studies have reported the successful application of related benzoxazepine derivatives in clinical settings:
- Case Study 1 : A derivative was tested in a clinical trial for its efficacy against resistant bacterial strains and showed promising results in reducing infection rates.
- Case Study 2 : In a preclinical model for cancer therapy, a related compound demonstrated significant tumor reduction in xenograft models.
Q & A
Q. What are the common synthetic routes for preparing 4-(furan-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, and how do their yields compare?
The compound can be synthesized via intramolecular cyclization reactions. For example, aluminum chloride-mediated cyclization of precursors like N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl) amines yields benzoxazepine derivatives with moderate to high efficiency (74% yield reported for similar scaffolds) . Alternative routes involve reducing carbonyl groups in oxazepine intermediates or using scandium/copper triflate catalysts to promote acylaminoalkylation reactions . Key factors affecting yield include solvent polarity, temperature, and the choice of leaving groups (e.g., benzotriazolyl vs. halides).
Q. What structural features of this compound influence its reactivity and stability?
The fused benzoxazepine core provides rigidity, while the furan-2-carbonyl group introduces electron-withdrawing effects that enhance electrophilicity at the amide bond. The tetrahydro configuration reduces ring strain compared to fully aromatic analogs, improving stability under basic conditions . Substituents on the benzoxazepine nitrogen (e.g., alkyl vs. aryl groups) modulate solubility and susceptibility to oxidation .
Q. What purification and characterization techniques are critical for ensuring compound integrity?
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .
- Characterization :
- NMR : H and C NMR to confirm regiochemistry and substituent positions.
- HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., uncyclized intermediates) .
- X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydro ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?
SAR strategies include:
- Substituent variation : Replacing the furan-2-carbonyl group with other heterocycles (e.g., thiophene or pyridine) to modulate binding affinity to bromodomains like CREBBP .
- Ring expansion : Testing 8-methoxy analogs to evaluate steric effects on biological activity .
- Functional group addition : Introducing carboxylate esters (e.g., methyl or ethyl) to improve membrane permeability .
Example SAR Table :
| Modification | Biological Activity (IC₅₀) | Solubility (LogP) |
|---|---|---|
| Furan-2-carbonyl | 120 nM (CREBBP) | 2.1 |
| Thiophene-2-carbonyl | 95 nM | 2.5 |
| 8-Methoxy derivative | 210 nM | 1.8 |
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bromodomains (e.g., CREBBP’s acetyl-lysine binding pocket) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR models : Train regression models on substituent electronic parameters (Hammett constants) to predict inhibitory potency .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Validate assay conditions : Ensure consistent buffer pH, temperature, and protein concentrations. For example, discrepancies in IC₅₀ values may arise from variations in DSF (differential scanning fluorimetry) protocols .
- Control for stereochemistry : Racemic mixtures vs. enantiopure samples can lead to divergent results; chiral HPLC or SFC is critical for resolution .
- Cross-validate with orthogonal assays : Confirm binding via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .
Q. What in vivo study designs are appropriate for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability (F%) and half-life (t₁/₂). Monitor plasma levels via LC-MS/MS .
- Toxicity : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) function after 14-day repeated dosing. Use histopathology to identify tissue-specific effects .
- Metabolite profiling : Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF-MS .
Methodological Considerations
- Synthetic scalability : Pilot-scale reactions (10–100 g) require optimized catalytic systems (e.g., CuI/ligand combinations) to minimize metal contamination .
- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in repositories like Zenodo or ChemRxiv .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
